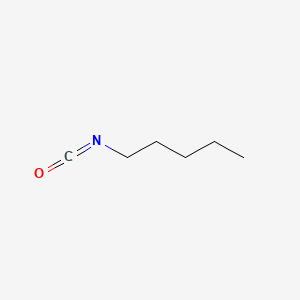

Pentyl isocyanate

Descripción general

Descripción

Pentyl isocyanate, also known as 1-isocyanatopentane, is an organic compound with the molecular formula C₆H₁₁NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentyl isocyanate can be synthesized through several methods:

Phosgenation of Amines: This traditional method involves reacting pentylamine with phosgene (COCl₂) to produce this compound and hydrogen chloride (HCl). The reaction proceeds via the formation of a carbamoyl chloride intermediate.

Non-Phosgene Methods: These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by thermal decomposition of the resulting carbamate to yield this compound.

Industrial Production Methods: Industrial production of this compound typically employs the phosgenation process due to its efficiency. due to the hazardous nature of phosgene, there is ongoing research into safer, non-phosgene methods for large-scale production .

Análisis De Reacciones Químicas

Pentyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with alcohols to form urethanes (carbamates) and with amines to form ureas.

Substitution Reactions: Can participate in substitution reactions with alkyl halides and alkali metal cyanates to form alkyl isocyanates.

Rearrangement Reactions: Involves reactions such as the Curtius rearrangement, where an acyl azide is converted to an isocyanate and nitrogen gas.

Common Reagents and Conditions:

Alcohols and Amines: For nucleophilic addition reactions.

Phosgene or Oxalyl Chloride: For the phosgenation process.

Nitro-Amino Compounds and Carbon Monoxide: For non-phosgene methods.

Major Products Formed:

Urethanes (Carbamates): Formed from reactions with alcohols.

Aplicaciones Científicas De Investigación

Polymer Synthesis

One of the primary applications of pentyl isocyanate is in the synthesis of polyurethanes (PUs). PUs are versatile polymers used in a wide range of applications, including foams, elastomers, and coatings. The reaction of this compound with polyols leads to the formation of urethane linkages, which are crucial for creating flexible and durable materials.

In medicinal chemistry, this compound can serve as a building block for various pharmaceutical compounds. Its reactivity allows for the introduction of isocyanate groups into organic molecules, which can enhance biological activity or modify pharmacokinetic properties. Research has demonstrated that compounds containing isocyanate groups exhibit diverse biological activities, including anti-cancer and anti-inflammatory effects.

Green Chemistry Initiatives

Recent advances in green chemistry have focused on producing bio-based isocyanates from renewable resources. This compound can be synthesized using bio-derived feedstocks, aligning with sustainability goals in the chemical industry. This shift towards greener processes addresses environmental concerns associated with traditional isocyanate production methods that often involve toxic phosgene.

Case Study: Bio-based Synthesis of this compound

A study conducted by researchers at RSC Publishing explored the synthesis of this compound from biomass-derived polyols. The research highlighted various methods for synthesizing bio-based isocyanates and evaluated their properties compared to conventional petrochemical-derived counterparts. The findings indicated that bio-based this compound could potentially reduce ecological footprints while maintaining performance standards in polyurethane applications.

Industrial Applications

This compound finds utility in various industrial applications beyond polymer synthesis:

- Adhesives : Used as a reactive component to enhance adhesion properties.

- Coatings : Contributes to the formulation of durable and weather-resistant coatings.

- Sealants : Employed in formulations requiring flexibility and resilience.

Mecanismo De Acción

Pentyl isocyanate can be compared with other isocyanates such as:

Phenyl Isocyanate: Similar in reactivity but differs in the aromatic nature of the phenyl group, which affects its physical properties and applications.

Hexamethylene Diisocyanate: A diisocyanate used in the production of polyurethanes, offering higher reactivity due to the presence of two isocyanate groups.

Uniqueness: this compound is unique due to its aliphatic structure, which imparts different reactivity and physical properties compared to aromatic isocyanates. Its specific chain length also influences its applications in polymer synthesis and other chemical processes .

Comparación Con Compuestos Similares

- Phenyl Isocyanate

- Hexamethylene Diisocyanate

- Isophorone Diisocyanate

Actividad Biológica

Pentyl isocyanate (C₅H₁₁NCO) is an aliphatic isocyanate that has garnered attention for its potential biological activities. Understanding its biological effects is crucial for evaluating its safety and efficacy, particularly in industrial applications. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is characterized by the presence of an isocyanate functional group (-N=C=O) attached to a pentyl chain. This configuration allows it to participate in various chemical reactions, including polymerization and cross-linking, which are significant in materials science and medicinal chemistry.

1. Toxicological Effects

This compound exhibits several toxicological effects that are common among isocyanates. These include:

- Respiratory Irritation : Exposure can lead to irritation of the respiratory tract, potentially causing asthma-like symptoms.

- Sensitization : It has been documented that exposure to this compound can result in sensitization, leading to allergic reactions upon subsequent exposures .

- Dermal Effects : Skin contact may cause irritation or allergic dermatitis .

2. Cellular and Molecular Interactions

Research indicates that this compound can interact with cellular components, leading to various biological responses:

- Protein Adduct Formation : this compound can form adducts with proteins, which may serve as biomarkers for exposure and effect. These adducts are critical in understanding the mechanisms of toxicity and sensitization .

- Inflammatory Responses : Studies have shown that exposure to isocyanates can induce inflammatory responses through the activation of immune pathways, contributing to respiratory diseases .

Case Study 1: Occupational Exposure

A study focused on workers in the polyurethane industry highlighted the prevalence of respiratory symptoms among those exposed to this compound. Monitoring of biomarkers such as albumin adducts provided insights into exposure levels and potential health effects over time .

Case Study 2: Animal Models

Research utilizing animal models demonstrated that dermal exposure to this compound led to systemic sensitization, which was further exacerbated by inhalation exposure. This model mimics human responses and underscores the need for stringent exposure controls in occupational settings .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

1-isocyanatopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-4-5-7-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVUKQWNRPNACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192662 | |

| Record name | Pentane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3954-13-0 | |

| Record name | Pentane, 1-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003954130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and any available spectroscopic data for pentyl isocyanate?

A1: this compound has the molecular formula C6H11NO and a molecular weight of 113.16 g/mol.

- Infrared Spectroscopy (IR): While specific data for this compound is not provided in the papers, we can expect a characteristic strong absorption band in the range of 2250-2270 cm-1 due to the stretching vibration of the isocyanate functional group (-N=C=O). []

Q2: How do isocyanates, like this compound, interact with other materials?

A: Isocyanates are highly reactive compounds. The isocyanate group (-N=C=O) readily reacts with nucleophiles, particularly those containing active hydrogen atoms. [, ]

- Reactions with Amines: One of the most important reactions of isocyanates is their reaction with amines (-NH2), forming urea linkages (-NH-CO-NH-). This reaction is widely utilized in polymer chemistry, for instance, in the synthesis of polyurethane foams. []

- Reactions with Alcohols: Isocyanates also react with alcohols (-OH) to form urethane linkages (-NH-CO-O-). This reaction is also crucial in polymer chemistry, particularly in the production of polyurethanes. []

Q3: Are there safety concerns regarding the use of this compound?

A: While specific toxicity data for this compound might be limited, it's essential to recognize that isocyanates, in general, are considered hazardous substances. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.